1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
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Overview
Description
1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a complex organic compound that features a urea linkage. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both methoxy and ethoxy groups, along with a pyrrolidinone ring, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps. One common approach is the reaction of 2,4-dimethoxyaniline with an isocyanate derivative to form the urea linkage. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the urea linkage and aromatic rings allows for strong interactions with protein targets, potentially inhibiting their function or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-(phenyl)urea: Lacks the pyrrolidinone ring and ethoxy group.
1-(4-Ethoxyphenyl)-3-(phenyl)urea: Lacks the methoxy groups and pyrrolidinone ring.
1-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)urea: Contains a methoxy group instead of an ethoxy group.
Uniqueness
1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is unique due to the combination of methoxy and ethoxy groups along with a pyrrolidinone ring
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-4-30-17-7-5-16(6-8-17)25-14-15(11-21(25)26)13-23-22(27)24-19-10-9-18(28-2)12-20(19)29-3/h5-10,12,15H,4,11,13-14H2,1-3H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGYXJRRBOGYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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